molecular formula C26H30N2O6 B1370315 1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid CAS No. 1246738-31-7

1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid

Cat. No. B1370315
M. Wt: 466.5 g/mol
InChI Key: IOLBCFZNMMGGCA-UHFFFAOYSA-N
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Description

“1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid” is a chemical compound with the CAS Number: 1246738-31-7. It has a molecular weight of 466.53 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-16(23(29)30)14-22(28)27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound and its derivatives are synthesized for use in various chemical studies. For example, its derivative was synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good overall yield (Adamczyk & Reddy, 2001).
  • A study described the synthesis of a fluorescent amino acid derivative, N-[(tert-Butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, which shows intense long-wave absorption and emission, indicating its use as a sensitive analytical probe (Szymańska, Wegner, & Łankiewicz, 2003).

Structural and Chemical Properties

  • The compound's structure and chemical properties, such as its resistance to acids and catalytic hydrogenation, make it useful in the synthesis of peptides and amino acid derivatives (Bodanszky & Bednarek, 2009).

Applications in Peptide Synthesis

  • It is employed in the solid-phase synthesis of peptides. For example, N alpha-9-Fluorenylmethyloxycarbonyl amino acids, of which this compound is a derivative, are advantageous in solid-phase peptide synthesis (Chang & Meienhofer, 2009).
  • The compound's derivatives are used in the synthesis of phosphatase-stable phosphothreonine mimetics, important for signal transduction-directed peptides (Liu, Park, Lee, & Burke, 2009).

Photoluminescence and Sensing Applications

  • Its derivatives are used in the synthesis of gold complexes, which exhibit photoluminescence, potentially useful in materials science and sensing applications (Vicente et al., 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-16(23(29)30)14-22(28)27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLBCFZNMMGGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid
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1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid
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1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid
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1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid
Reactant of Route 6
1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid

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